Cas no 20498-65-1 (1-(3-Chlorophenyl)-2-phenylethan-1-ol)
1-(3-Chlorophenyl)-2-phenylethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-Chlorophenyl)-2-phenylethan-1-ol
- 1-(3-chlorophenyl)-2-phenylethanol
- 20498-65-1
- I+/--(3-Chlorophenyl)benzeneethanol
- DTXSID401302152
- BS-50167
- SCHEMBL9701276
- CS-0156333
- E76287
-
- Inchi: 1S/C14H13ClO/c15-13-8-4-7-12(10-13)14(16)9-11-5-2-1-3-6-11/h1-8,10,14,16H,9H2
- InChI Key: BLTASTNTJCYLHR-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)C(CC1C=CC=CC=1)O
Computed Properties
- Exact Mass: 232.0654927g/mol
- Monoisotopic Mass: 232.0654927g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 20.2Ų
1-(3-Chlorophenyl)-2-phenylethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019114602-1g |
1-(3-Chlorophenyl)-2-phenylethan-1-ol |
20498-65-1 | 95% | 1g |
$400.00 | 2023-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZW809-200mg |
1-(3-Chlorophenyl)-2-phenylethan-1-ol |
20498-65-1 | 95+% | 200mg |
695.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZW809-50mg |
1-(3-Chlorophenyl)-2-phenylethan-1-ol |
20498-65-1 | 95+% | 50mg |
278.0CNY | 2021-07-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C33440-1g |
1-(3-Chlorophenyl)-2-phenylethan-1-ol |
20498-65-1 | 95% | 1g |
¥1855.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C33440-100mg |
1-(3-Chlorophenyl)-2-phenylethan-1-ol |
20498-65-1 | 95% | 100mg |
¥215.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C33440-250mg |
1-(3-Chlorophenyl)-2-phenylethan-1-ol |
20498-65-1 | 95% | 250mg |
¥494.0 | 2024-07-16 | |
| Aaron | AR01EDGH-250mg |
1-(3-Chlorophenyl)-2-phenylethan-1-ol |
20498-65-1 | 95% | 250mg |
$500.00 | 2025-02-11 | |
| Aaron | AR01EDGH-1g |
1-(3-Chlorophenyl)-2-phenylethan-1-ol |
20498-65-1 | 95% | 1g |
$800.00 | 2025-02-11 | |
| Crysdot LLC | CD12097767-1g |
1-(3-Chlorophenyl)-2-phenylethan-1-ol |
20498-65-1 | 95+% | 1g |
$339 | 2024-07-24 | |
| eNovation Chemicals LLC | Y1221296-5g |
1-(3-Chlorophenyl)-2-phenylethan-1-ol |
20498-65-1 | 95% | 5g |
$1300 | 2024-06-03 |
1-(3-Chlorophenyl)-2-phenylethan-1-ol Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 1-(3-Chlorophenyl)-2-phenylethan-1-ol
1-(3-Chlorophenyl)-2-phenylethan-1-ol: A Comprehensive Overview
1-(3-Chlorophenyl)-2-phenylethan-1-ol, also known by its CAS number 20498-65-1, is a versatile organic compound with significant applications in various fields, including pharmaceuticals, materials science, and fragrance industries. This compound is characterized by its unique structure, which combines a phenolic hydroxyl group with two aromatic rings substituted with a chlorine atom. The presence of the hydroxyl group and the aromatic substituents makes this compound highly reactive and amenable to a wide range of chemical transformations.
The molecular structure of 1-(3-Chlorophenyl)-2-phenylethan-1-ol consists of a central ethanol backbone, where one hydrogen atom is replaced by a hydroxyl group (-OH), and the other two positions are substituted with aromatic rings. The aromatic rings are further substituted with a chlorine atom at the meta position (3-chlorophenyl group) and a phenyl group, respectively. This substitution pattern imparts unique electronic and steric properties to the molecule, making it an attractive substrate for various chemical reactions.
Recent studies have highlighted the potential of 1-(3-Chlorophenyl)-2-phenylethan-1-ol as a key intermediate in the synthesis of bioactive compounds. For instance, researchers have explored its use in the development of novel anti-inflammatory agents and antioxidants. The compound's ability to undergo nucleophilic substitution and oxidation reactions has been leveraged to create derivatives with enhanced pharmacological activities. These findings underscore the importance of this compound in drug discovery pipelines.
In addition to its role in pharmaceutical research, 1-(3-Chlorophenyl)-2-phenylethan-1-ol has found applications in the synthesis of advanced materials. Its aromaticity and functional groups make it suitable for use in polymer chemistry, where it can serve as a building block for constructing high-performance polymers with tailored properties. Recent advancements in polymerization techniques have enabled the incorporation of this compound into materials with improved thermal stability and mechanical strength.
The synthesis of 1-(3-Chlorophenyl)-2-phenylethan-1-ol typically involves multi-step processes that combine substitution, oxidation, and coupling reactions. One common approach involves the nucleophilic substitution of a chloroarene derivative with an alcohol group followed by oxidation to introduce the hydroxyl functionality. Researchers have optimized these reaction conditions to achieve high yields and selectivity, ensuring scalability for industrial applications.
From an environmental perspective, 1-(3-Chlorophenyl)-2-phenylethan-1-ol has been studied for its biodegradability and toxicity profiles. Recent studies indicate that under specific environmental conditions, this compound can undergo microbial degradation, reducing its persistence in ecosystems. However, further research is required to fully understand its environmental impact and develop strategies for safe handling and disposal.
In conclusion, 1-(3-Chlorophenyl)-2-phenylethan
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